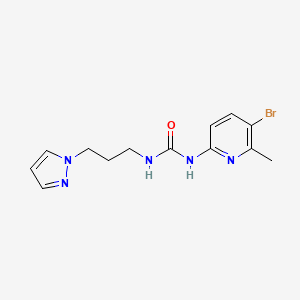![molecular formula C15H18F3NO2 B7632533 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide](/img/structure/B7632533.png)
2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide, also known as YH249, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound has the potential to be used in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In
Mécanisme D'action
The mechanism of action of 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide involves the inhibition of a specific protein target, which is involved in various cellular processes, including cell growth, survival, and differentiation. This compound binds to this protein target with high affinity and specificity, inhibiting its activity and downstream signaling pathways. This leads to the inhibition of tumor growth, the suppression of inflammation, and the modulation of immune responses.
Biochemical and physiological effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. This compound is metabolized primarily through hepatic metabolism and excreted renally. In preclinical studies, this compound has shown low toxicity and no significant adverse effects on normal tissues and organs. This compound has also been shown to penetrate the blood-brain barrier, suggesting its potential utility in the treatment of central nervous system disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide has several advantages for lab experiments, including its high potency and specificity, its favorable pharmacokinetic profile, and its low toxicity. However, this compound also has some limitations, including its limited solubility in aqueous solutions, which may require the use of organic solvents for in vitro experiments. In addition, the high cost of this compound may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide. One area of interest is the optimization of the synthesis method to improve the yield and scalability of this compound production. Another area of interest is the elucidation of the molecular mechanisms underlying the antitumor, anti-inflammatory, and immunomodulatory effects of this compound. Further preclinical studies are also needed to evaluate the efficacy and safety of this compound in various disease models, including in vivo models of cancer, inflammation, and autoimmune disorders. Finally, clinical trials are needed to evaluate the potential utility of this compound in the treatment of human diseases.
Méthodes De Synthèse
The synthesis of 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide involves several steps, including the preparation of 2-hydroxycyclopentanone, the synthesis of 3-(2-hydroxycyclopentyl)propylamine, and the coupling of the resulting amine with 2,3,6-trifluorobenzoyl chloride. The final product is obtained through purification and crystallization. The synthesis method has been optimized and validated, and the purity and identity of this compound have been confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide has been extensively studied in preclinical models of cancer, inflammation, and autoimmune disorders. In cancer models, this compound has shown potent antitumor activity, inhibiting the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to induce apoptosis and inhibit angiogenesis in tumor cells. In inflammation and autoimmune models, this compound has demonstrated anti-inflammatory and immunomodulatory effects, reducing the production of pro-inflammatory cytokines and inhibiting the activation of immune cells.
Propriétés
IUPAC Name |
2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO2/c16-10-6-7-11(17)14(18)13(10)15(21)19-8-2-4-9-3-1-5-12(9)20/h6-7,9,12,20H,1-5,8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWFQJITCNEQBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)CCCNC(=O)C2=C(C=CC(=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[(5-fluoro-2-methylphenyl)methyl]piperidin-4-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7632452.png)
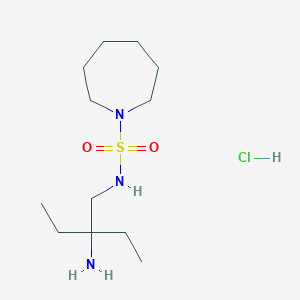
![2-Amino-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7632471.png)

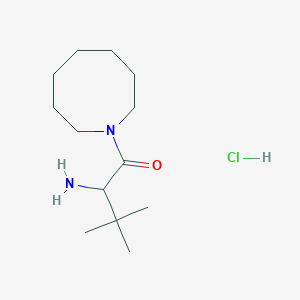
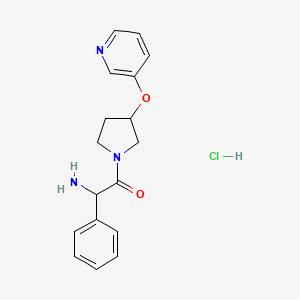
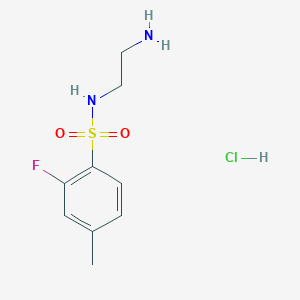
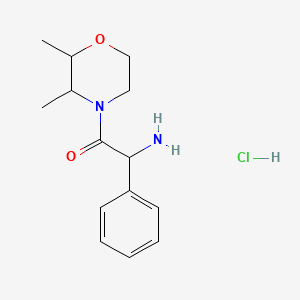
![2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632498.png)
![1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine](/img/structure/B7632503.png)
![N-[4-[[1-(2-chlorophenyl)piperidin-3-yl]amino]cyclohexyl]acetamide](/img/structure/B7632517.png)
![3-amino-N-[(2-ethoxyphenyl)methyl]-N-methylbicyclo[2.2.1]heptane-2-carboxamide;hydrochloride](/img/structure/B7632525.png)
![1-[(5-Cyano-2-fluorophenyl)methyl]-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7632541.png)
